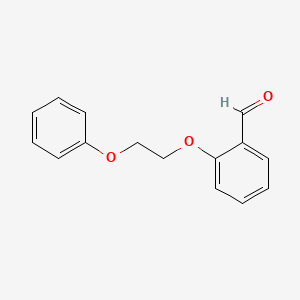

2-(2-Phenoxyethoxy)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

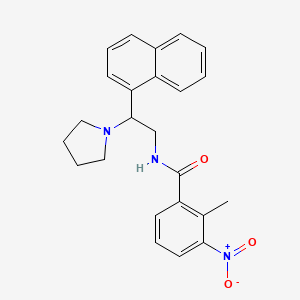

“2-(2-Phenoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C15H14O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of “2-(2-Phenoxyethoxy)benzaldehyde” can be achieved from Salicylaldehyde and 2-Phenoxyethylbromide . Another approach involves a two-step, one-pot reduction/cross-coupling procedure . An enzymatic process for the production of benzaldehyde from l-phenylalanine has also been developed .Molecular Structure Analysis

The molecular structure of “2-(2-Phenoxyethoxy)benzaldehyde” is represented by the linear formula C15H14O3 . It has a molecular weight of 242.27 .Chemical Reactions Analysis

Benzaldehyde, a related compound, has been shown to undergo various reactions. For instance, it can be selectively oxidized to benzoic acid and subsequently esterified to methyl benzoate . It can also be reduced to benzyl alcohol .Scientific Research Applications

Catalysis and Reaction Mechanisms

- A study on the adsorption and reaction of benzaldehyde on MgO revealed insights into the Claisen–Schmidt condensation reaction, which could have implications for the use of 2-(2-Phenoxyethoxy)benzaldehyde in similar reactions (J. Lichtenberger, Sirena C. Hargrove-Leak, M. D. Amiridis, 2006).

Chemical Synthesis

- Research on the scalable preparation of related benzaldehyde compounds can inform the synthesis methods for 2-(2-Phenoxyethoxy)benzaldehyde, enhancing its production efficiency (Sun Gui-fa, 2012).

Enzyme Catalysis

- Studies on enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase highlight the potential for biocatalytic applications of 2-(2-Phenoxyethoxy)benzaldehyde (Sven Kühl, Daniela Zehentgruber, M. Pohl, Michael Müller, S. Lütz, 2007).

Molecular Structure Analysis

- Crystal structure analysis of related benzaldehyde derivatives contributes to the understanding of the physical and chemical properties of 2-(2-Phenoxyethoxy)benzaldehyde, which is crucial for its application in materials science and molecular engineering (P. G. Jene, D. Chan, B. L. Cooke, J. Ibers, 1999).

Catalytic Conversion

- Research on the catalytic conversion of 2-hydroxybenzaldehyde over palladium surfaces, using density functional theory, provides insights into the potential catalytic applications of 2-(2-Phenoxyethoxy)benzaldehyde (A. Verma, N. Kishore, 2017).

Polymer Chemistry

- Studies on the synthesis of 2-(aminomethyl)phenol derivatives for benzoxazine synthesis have implications for the use of 2-(2-Phenoxyethoxy)benzaldehyde in creating novel polymer structures (Shaoying Cui, C. Arza, P. Froimowicz, H. Ishida, 2020).

Antifungal Applications

- The antifungal activity of redox-active benzaldehydes, targeting cellular antioxidation, suggests potential biomedical applications for 2-(2-Phenoxyethoxy)benzaldehyde in developing new antifungal strategies (Jong H. Kim, K. Chan, N. Mahoney, B. Campbell, 2011).

properties

IUPAC Name |

2-(2-phenoxyethoxy)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-12-13-6-4-5-9-15(13)18-11-10-17-14-7-2-1-3-8-14/h1-9,12H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHULWVWUZLNHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenoxyethoxy)benzaldehyde | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-1-(3-chlorobenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![methyl 2-[(E)-2-(3-chloroanilino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate](/img/structure/B2521513.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2521517.png)

![3-(2-(4-fluorophenyl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2521518.png)

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)

![3-Methyl-1-{1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2521520.png)

![N-(2-methoxy-5-methylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2521521.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2521529.png)

![1-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2521531.png)